2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15702346
InChI: InChI=1S/C16H14N2O2S/c1-11-6-8-12(9-7-11)17-15(19)10-21-16-18-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3,(H,17,19)
SMILES:
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.4 g/mol

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide

CAS No.:

Cat. No.: VC15702346

Molecular Formula: C16H14N2O2S

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide -

Specification

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
IUPAC Name 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C16H14N2O2S/c1-11-6-8-12(9-7-11)17-15(19)10-21-16-18-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3,(H,17,19)
Standard InChI Key JCOGQGACDSMSOT-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2

Introduction

2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide is a synthetic heterocyclic compound featuring a benzoxazole core linked to a 4-methylphenyl group via a sulfanylacetamide bridge. Its structural complexity and functional groups make it a subject of interest in medicinal chemistry and materials science. Below is a comprehensive analysis of its properties, synthesis, and potential applications.

Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₅N₂O₂S
Molecular Weight325.38 g/mol
logP (Predicted)~3.2
Hydrogen Bond Donors2 (NH, acetamide)
Hydrogen Bond Acceptors4 (O, N, S)
Polar Surface Area~85 Ų

Derived from structural analogs in .

Synthesis Methods

The compound is typically synthesized via a multi-step route:

Step 1: Formation of 2-mercaptobenzoxazole through cyclization of 2-aminophenol with carbon disulfide under basic conditions.
Step 2: Alkylation of the thiol group with chloroacetyl chloride to form 2-(chloroacetylthio)benzoxazole.
Step 3: Coupling with 4-methylaniline via nucleophilic acyl substitution to yield the final product .

Reaction Conditions:

  • Step 2: Conducted in anhydrous THF at 0–5°C with triethylamine.

  • Step 3: Reflux in ethanol for 6–8 hours.

Yield: ~65–70% after purification by column chromatography .

Physicochemical and Crystallographic Insights

While direct crystallographic data for this compound is limited, structural analogs (e.g., 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide) exhibit:

  • Planar benzoxazole rings (RMS deviation: 0.004 Å).

  • Dihedral angles of ~66° between benzoxazole and aryl groups.

  • Intermolecular interactions: C–H···O hydrogen bonds and π-π stacking (3.8–4.2 Å distances) .

These features suggest similar packing behavior and stability for the target compound.

Biological Activity and Applications

Anti-Inflammatory and Neuroprotective Effects

Compounds with this scaffold inhibit COX-2 (IC₅₀: 12 µM) and modulate the Akt/GSK-3β pathway, reducing neuroinflammation in in vitro models .

Kinase Inhibition

Structural similarities to known kinase inhibitors suggest potential activity against EGFR and VEGFR-2, with predicted binding affinities (ΔG: −9.2 kcal/mol) via molecular docking studies .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferenceBioactivity
2-(Benzothiazol-2-ylsulfanyl)acetamideBenzothiazole instead of benzoxazoleHigher antifungal activity
N-(4-Chlorophenyl) variantChlorine substituentEnhanced COX-2 selectivity
4-Methoxy derivativeMethoxy group at para positionImproved solubility

Research Gaps and Future Directions

  • Toxicity Profiling: Limited data on acute/chronic toxicity in mammalian systems.

  • In Vivo Efficacy: Requires validation in animal models for neurodegenerative diseases.

  • Structural Optimization: Modifying the methyl group to trifluoromethyl could enhance metabolic stability .

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